

What is the molecular weight of Dimethyl cis-1,2,3,6-tetrahydrophthalate?

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Compound of Interest

Compound Name: *Dimethyl cis-1,2,3,6-tetrahydrophthalate*

Cat. No.: *B1353497*

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In-Depth Technical Guide: Dimethyl cis-1,2,3,6-tetrahydrophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cis-1,2,3,6-tetrahydrophthalate is a diester with the molecular formula $C_{10}H_{14}O_4$. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and potential applications. The information is curated for professionals in research, and drug development.

Physicochemical Properties

The key quantitative data for **Dimethyl cis-1,2,3,6-tetrahydrophthalate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	198.22 g/mol	[1]
Molecular Formula	C ₁₀ H ₁₄ O ₄	[1]
CAS Number	4841-84-3	[1]
Appearance	Liquid	[1]
Density	1.145 g/mL at 25 °C	[1]
Boiling Point	141-142 °C at 20 mmHg	[1]
Refractive Index	n _{20/D} 1.472	[1]

Synthesis and Experimental Protocols

The synthesis of **Dimethyl cis-1,2,3,6-tetrahydrophthalate** is typically achieved in a two-step process. The first step involves the Diels-Alder reaction of 1,3-butadiene and maleic anhydride to form cis-1,2,3,6-tetrahydrophthalic anhydride. The second step is the esterification of the anhydride with methanol.

Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (Diels-Alder Reaction)

This cycloaddition reaction forms the cyclic anhydride precursor.

Experimental Protocol:

- **Reaction Setup:** In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
- **Reagents:** Dissolve maleic anhydride in an appropriate solvent, such as toluene or benzene.
- **Reaction:** Cool the solution in an ice bath. Bubble 1,3-butadiene gas through the solution or add a suitable in-situ source of 1,3-butadiene, such as 3-sulfolene, which thermally decomposes to release the diene.

- **Reflux:** After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to crystallize the product.
- **Purification:** Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., petroleum ether), and dry. The crude product can be further purified by recrystallization.

Step 2: Synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate (Esterification)

The anhydride is then converted to the dimethyl ester.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve the cis-1,2,3,6-tetrahydrophthalic anhydride in an excess of methanol.
- **Catalyst:** Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
- **Reflux:** Heat the reaction mixture to reflux for several hours. The reaction can be monitored by TLC or gas chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
- **Extraction:** Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Dimethyl cis-1,2,3,6-tetrahydrophthalate**. Further purification can be achieved by vacuum distillation.

Analytical Data

The structural confirmation of **Dimethyl cis-1,2,3,6-tetrahydrophthalate** is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR). While specific experimental spectra for this compound are not readily available in public databases, the expected chemical shifts can be estimated based on the analysis of similar structures.

¹ H NMR (Estimated)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 5.7	m	2H	Olefinic Protons (-CH=CH-)	
~ 3.7	s	6H	Methyl Protons (-OCH ₃)	
~ 3.2	m	2H	Allylic Protons (-CH-C=O)	
~ 2.4	m	4H	Methylene Protons (-CH ₂ -)	

¹³ C NMR (Estimated)	Chemical Shift (ppm)	Assignment
~ 173	Carbonyl Carbon (-C=O)	
~ 125	Olefinic Carbon (-CH=CH-)	
~ 52	Methyl Carbon (-OCH ₃)	
~ 40	Allylic Carbon (-CH-C=O)	
~ 25	Methylene Carbon (-CH ₂ -)	

Note: The chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

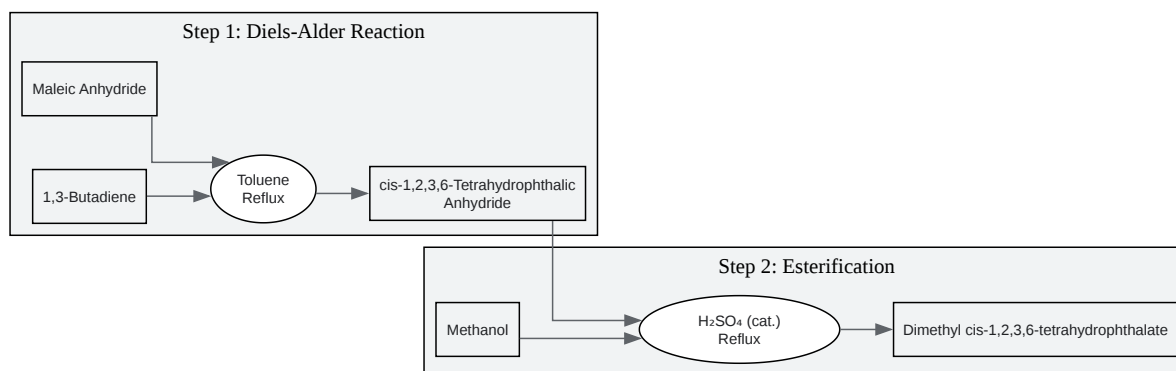
Applications and Biological Activity

Dimethyl cis-1,2,3,6-tetrahydrophthalate and its precursor have applications in chemical synthesis. The anhydride is used as a curing agent for epoxy resins and as a raw material for the production of plasticizers, alkyd resins, and unsaturated polyesters. Phthalate esters, as a class of compounds, have been investigated for various biological activities, including antimicrobial and insecticidal effects. However, there is limited specific information on the biological activity or signaling pathways directly involving **Dimethyl cis-1,2,3,6-tetrahydrophthalate**. Some studies on other phthalates have suggested potential interactions with pathways such as those involving glycogen synthase kinase-3 β (GSK-3 β).^[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process of **Dimethyl cis-1,2,3,6-tetrahydrophthalate**.



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A high-level overview of the synthesis of **Dimethyl cis-1,2,3,6-tetrahydrophthalate**.

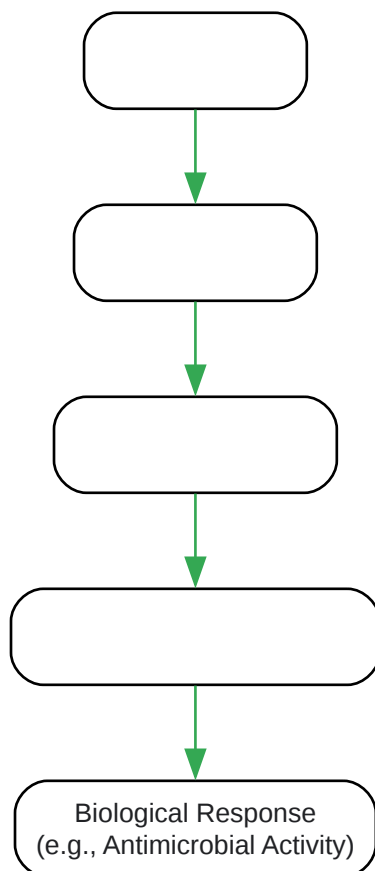
Chemical Structure

The chemical structure of **Dimethyl cis-1,2,3,6-tetrahydrophthalate** is depicted below.

The chemical structure of the target molecule.

Potential Biological Interaction Pathway

Given the limited specific data, the following diagram illustrates a generalized potential interaction of phthalates with cellular pathways, based on broader studies of this class of compounds.



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A generalized potential biological interaction pathway for phthalate esters.

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